N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide
Description
The compound N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide features a dual-functionalized acetamide scaffold. Its structure includes:
- A 4-chlorophenyl group linked via a thiourea (carbamothioyl) moiety.
- A 4-methylbenzenesulfonyl (tosyl) group attached to the acetamide nitrogen.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-11-2-8-14(9-3-11)25(22,23)10-15(21)19-20-16(24)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKOJPZWCTUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-(4-methylbenzenesulfonyl)acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Acetamide Moieties
The sulfonyl acetamide group is a common pharmacophore in bioactive molecules. Key comparisons include:
a) N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide ()
- Structural Differences : Replaces the tosyl group with a pyrimidinyl-sulfanyl moiety and substitutes the carbamothioyl group with a chlorobenzyl chain.
- Implications : The pyrimidine ring may enhance DNA intercalation properties, while the trifluoromethyl group increases metabolic stability compared to the methyl group in the target compound .
b) 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
- Structural Differences: Features a triazole-thioether group instead of the carbamothioylamino linkage.
c) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Differences : Incorporates a nitro group on the chlorophenyl ring and a methylsulfonyl group.
- Implications : The nitro group’s electron-withdrawing nature may increase reactivity but also toxicity, limiting therapeutic utility compared to the carbamothioyl group .
a) Anti-Cancer Activity
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (, Compound 38) exhibit IC₅₀ values of <10 µM against HCT-116 and MCF-7 cancer cell lines. The quinazoline-sulfonyl group likely enhances topoisomerase inhibition, a mechanism that the target compound may share due to its tosyl group .
b) Antimicrobial Potential
Analogues like 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () show broad-spectrum antimicrobial activity. The butylphenyl group may improve membrane permeability, a feature absent in the target compound but achievable via structural optimization .
Physicochemical Properties
The target compound’s higher lipophilicity compared to ’s nitro analog may favor better cell membrane penetration but could reduce aqueous solubility .
Biological Activity
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₂O₂S
- Molecular Weight : 354.87 g/mol
The compound features a chlorophenyl group, a carbamothioyl moiety, and a sulfonamide group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and bacterial growth. Specifically, the sulfonamide group is known to exhibit enzyme inhibition properties, while the carbamothioyl moiety may enhance the compound's affinity for target proteins.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro assays conducted on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines revealed an IC₅₀ value of approximately 10 µg/mL, indicating potent anticancer properties. The compound induced apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-9, alongside a decrease in anti-apoptotic Bcl-2 levels .
| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via Bax/Bcl-2 modulation |
| HepG2 | 10 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
The compound also displayed antimicrobial properties against several bacterial strains. Testing against Salmonella typhi and Bacillus subtilis showed moderate to strong inhibitory effects, suggesting potential applications in treating bacterial infections .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives based on the structure of this compound. The results indicated that modifications in the substituents significantly influenced cytotoxicity profiles, with certain derivatives showing enhanced activity against MCF-7 cells compared to the parent compound .
- Enzyme Inhibition Study : Another study focused on the enzyme inhibitory potential of similar compounds containing sulfonamide groups. The findings revealed that these compounds effectively inhibited acetylcholinesterase and urease activities, supporting their use as therapeutic agents in neurodegenerative diseases and urolithiasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
